molecular formula C23H26N4O3 B11127697 [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B11127697
M. Wt: 406.5 g/mol
InChI Key: ZBJWYXCYZIRXOX-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone (molecular formula: C₂₃H₂₆N₄O₃; molecular weight: 406.48 g/mol) is a synthetic heterocyclic compound featuring a pyrazole core linked to a piperazine moiety via a methanone bridge. Both aromatic rings (pyrazole and piperazine) are substituted with 4-methoxyphenyl groups, which likely enhance lipophilicity and influence receptor-binding affinity . Its structural complexity, characterized by dual methoxy-substituted aromatic systems, positions it as a candidate for targeting central nervous system (CNS) receptors or enzymes influenced by electron-rich aromatic interactions.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O3/c1-25-22(16-21(24-25)17-4-8-19(29-2)9-5-17)23(28)27-14-12-26(13-15-27)18-6-10-20(30-3)11-7-18/h4-11,16H,12-15H2,1-3H3

InChI Key

ZBJWYXCYZIRXOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antitumor Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression. Research has indicated that similar pyrazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole derivatives, including:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyrazole derivativesEffective against E. coli, S. aureus
AntitumorVarious pyrazolesInduction of apoptosis in cancer cells
AnalgesicPiperazine derivativesPain relief in animal models

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized pyrazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against common bacterial strains such as E. coli and S. aureus.

Case Study 2: Antitumor Properties

In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce the viability of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituent positions, aromatic systems, and appended functional groups. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Reference
[3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone (Target) C₂₃H₂₆N₄O₃ Dual 4-methoxyphenyl groups; pyrazole-piperazine-methanone scaffold 406.48
4-(2-Methoxyphenyl)piperazinomethanone C₂₃H₂₆N₄O₂ 2-Methoxyphenyl (piperazine); 1-phenyl-5-propyl (pyrazole) 390.48
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone C₁₈H₂₂ClN₅O₃S 4-Chlorophenyl (pyrazole); methylsulfonyl-piperazine 416.92
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₈H₁₇ClN₂O₂ Dihydropyrazole core; 4-chlorophenyl and 4-methoxyphenyl substituents 328.80

Key Observations :

  • Substituent Position : The target compound’s 4-methoxyphenyl groups (vs. 2-methoxy in ) may enhance steric accessibility for receptor binding due to para-substitution symmetry.
  • Core Saturation : The dihydropyrazole in introduces conformational rigidity, which could limit binding flexibility compared to the fully aromatic pyrazole in the target compound .
Pharmacological and Physicochemical Comparisons
  • Lipophilicity : The target compound’s dual methoxy groups likely confer higher logP values than the chlorophenyl-sulfonyl analog , suggesting better blood-brain barrier penetration for CNS targets.
  • Biological Activity : While direct pharmacological data for the target compound are absent, structurally related pyrazoles and piperazines exhibit:
    • Antimicrobial Activity : Dihydropyrazoles show antibacterial and antifungal properties (MIC: 8–32 µg/mL) .
    • CNS Modulation : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors, with methoxy groups influencing subtype selectivity .
Crystallographic and Analytical Data
  • Structural Elucidation : The target compound’s structure could be confirmed via X-ray crystallography using SHELXL , similar to the dihydropyrazole analog in .
  • Spectroscopic Characterization: IR and NMR data for analogs (e.g., ) highlight diagnostic peaks for methoxy (ν~1250 cm⁻¹) and carbonyl (ν~1650 cm⁻¹) groups.

Biological Activity

The compound [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.45 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, linked to a piperazine moiety.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that compounds similar to this compound demonstrated activity against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting moderate potency in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Pyrazole Derivative AHCT1165
Pyrazole Derivative BHEP210
This compoundHCT11612

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications. A study highlighted the ability of certain pyrazoles to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have also been explored. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study utilized computational modeling alongside in vitro assays to assess the binding affinity of these compounds to specific receptors involved in cancer progression and inflammation. Results indicated that modifications in the pyrazole structure significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

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